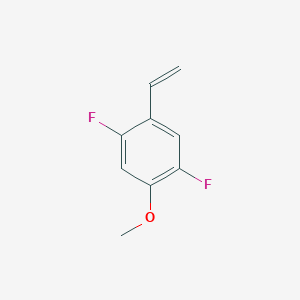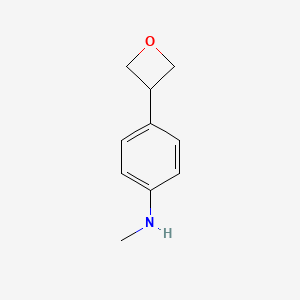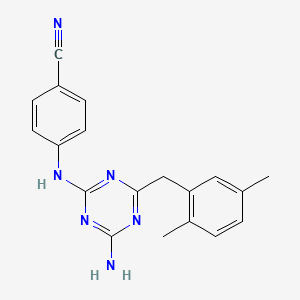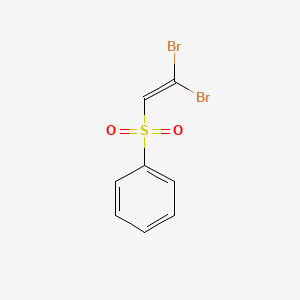
(2,2-Dibromoethenesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,2-Dibromovinyl)sulfonyl)benzene is an organic compound characterized by the presence of a dibromovinyl group attached to a sulfonyl group, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2,2-Dibromovinyl)sulfonyl)benzene typically involves the reaction of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. This process is facilitated by the use of cesium carbonate (Cs2CO3) as a base in dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) . The reaction proceeds through a cascade mechanism involving sulfonylation and cycloaddition reactions, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for ((2,2-Dibromovinyl)sulfonyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
((2,2-Dibromovinyl)sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex cyclic structures.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction, altering the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in reactions involving ((2,2-Dibromovinyl)sulfonyl)benzene include bases like cesium carbonate, solvents such as DMSO, and various nucleophiles for substitution reactions. The reaction conditions typically involve elevated temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving ((2,2-Dibromovinyl)sulfonyl)benzene depend on the specific reaction type. For example, cycloaddition reactions can yield complex cyclic compounds, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
((2,2-Dibromovinyl)sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ((2,2-Dibromovinyl)sulfonyl)benzene involves its reactivity due to the presence of the dibromovinyl and sulfonyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2-Dibromovinyl)benzene: Lacks the sulfonyl group, making it less reactive in certain types of reactions.
Phenylsulfonylmethyl isocyanide: Similar in reactivity but used in different types of synthetic applications.
Uniqueness
((2,2-Dibromovinyl)sulfonyl)benzene is unique due to the combination of the dibromovinyl and sulfonyl groups, which confer distinct reactivity and potential for diverse applications in scientific research.
Eigenschaften
CAS-Nummer |
86143-88-6 |
|---|---|
Molekularformel |
C8H6Br2O2S |
Molekulargewicht |
326.01 g/mol |
IUPAC-Name |
2,2-dibromoethenylsulfonylbenzene |
InChI |
InChI=1S/C8H6Br2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
WDKBQJJKZJIQDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)
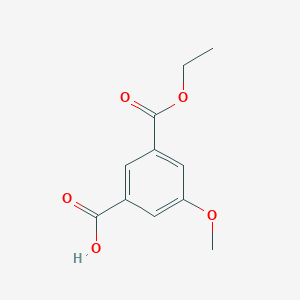
![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)
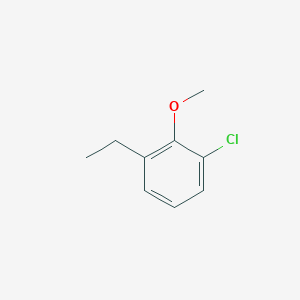
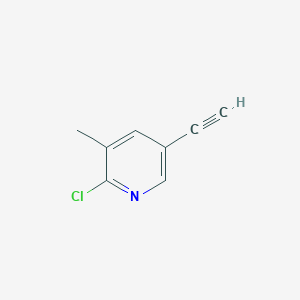

![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
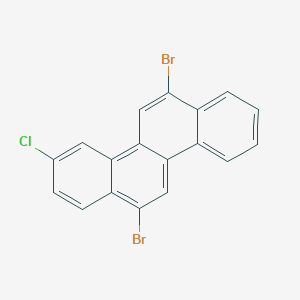
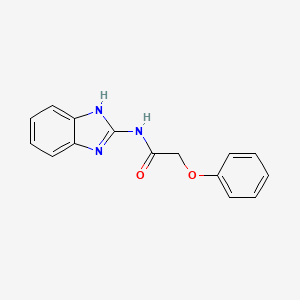
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
